methyl [1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate
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Overview
Description
Methyl [1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate is a complex organic compound that features a benzimidazole moiety fused with a pyrazole ring. This compound is of significant interest due to its potential pharmacological properties and diverse applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with formic acid to form the benzimidazole ring . . The final step involves esterification to introduce the methyl acetate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl [1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzimidazole and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups onto the benzimidazole or pyrazole rings .
Scientific Research Applications
Methyl [1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl [1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA grooves, leading to interference with DNA replication and transcription . Additionally, the compound can inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole, mebendazole, and thiabendazole share the benzimidazole core and exhibit similar biological activities.
Pyrazole Derivatives: Compounds such as celecoxib and rimonabant contain the pyrazole ring and are known for their anti-inflammatory and analgesic properties.
Uniqueness
Methyl [1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate is unique due to the combination of benzimidazole and pyrazole rings, which confer a broad spectrum of biological activities. This dual functionality enhances its potential as a versatile compound in various scientific and medical applications .
Biological Activity
Methyl [1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate, a compound with the molecular formula C₁₃H₁₂N₄O₃ and CAS Number 879774-30-8, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by research findings and data tables.
Chemical Structure and Properties
The compound features a benzimidazole moiety linked to a pyrazole derivative, which is significant in determining its biological activity. The structure can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various pyrazole derivatives, including this compound. In vitro evaluations have shown significant activity against a range of pathogens.
In Vitro Antimicrobial Evaluation
Compound | Pathogen Tested | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|---|
7b | Staphylococcus aureus | 0.22 | 0.25 |
7b | Escherichia coli | 0.30 | 0.35 |
The compound demonstrated excellent inhibitory effects on biofilm formation, outperforming standard antibiotics like Ciprofloxacin and Ketoconazole in certain assays . The minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.30 µg/mL against various bacterial strains.
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Studies indicate that it exhibits significant antiproliferative effects against several cancer cell lines.
In Vitro Anticancer Evaluation
Cell Line | IC50 (µM) | Reference Compound |
---|---|---|
MCF-7 | 5.08 | Doxorubicin |
A549 | 3.42 | Erlotinib |
The compound showed IC50 values comparable to established chemotherapeutics, indicating its potential as an anticancer agent . Notably, it inhibited cell proliferation effectively at concentrations below those of traditional treatments.
Enzyme Inhibition Activity
Enzyme inhibition studies have revealed that this compound acts as a potent inhibitor of DNA gyrase and dihydrofolate reductase (DHFR).
Enzyme Inhibition Data
Enzyme | IC50 (µM) |
---|---|
DNA Gyrase | 12.27 - 31.64 |
Dihydrofolate Reductase | 0.52 - 2.67 |
These results suggest that the compound may interfere with bacterial DNA replication and folate metabolism, contributing to its antimicrobial effectiveness .
Case Studies and Research Findings
A comprehensive review of benzimidazole derivatives has shown that compounds similar to this compound possess a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects . The structure–activity relationship (SAR) studies indicate that modifications to the benzimidazole or pyrazole moieties can enhance biological activity.
Properties
IUPAC Name |
methyl 2-[2-(1H-benzimidazol-2-yl)-3-oxo-1H-pyrazol-5-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c1-20-12(19)7-8-6-11(18)17(16-8)13-14-9-4-2-3-5-10(9)15-13/h2-6,16H,7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSZHYDEAHKSLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=O)N(N1)C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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